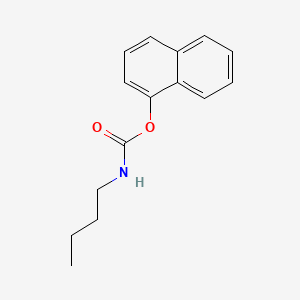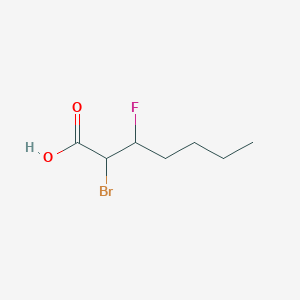![molecular formula C24H26N2O4 B13994921 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 16950-77-9](/img/structure/B13994921.png)
2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two methoxy groups and two phenylethylamino groups attached to a cyclohexadiene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- typically involves the condensation of cyclohexanone with appropriate substituted benzene derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The methoxy and phenylethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS). The compound may also inhibit topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used in various industrial applications.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-:
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
What sets 2,5-Cyclohexadiene-1,4-dione,2,5-dimethoxy-3,6-bis[(2-phenylethyl)amino]- apart from these similar compounds is its unique combination of methoxy and phenylethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
16950-77-9 |
|---|---|
Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis(2-phenylethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-23-19(25-15-13-17-9-5-3-6-10-17)22(28)24(30-2)20(21(23)27)26-16-14-18-11-7-4-8-12-18/h3-12,25-26H,13-16H2,1-2H3 |
InChI Key |
PYMPIXZLVMZDKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)NCCC2=CC=CC=C2)OC)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


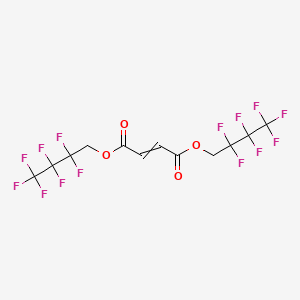
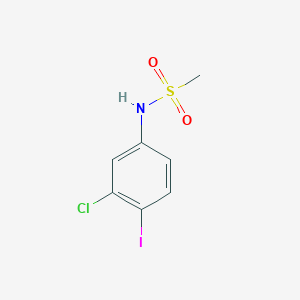

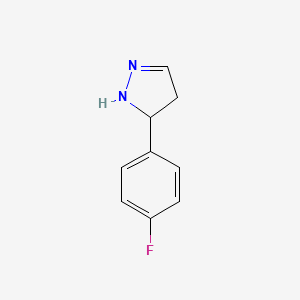
![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)
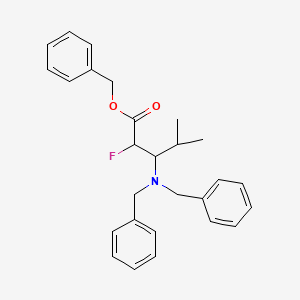
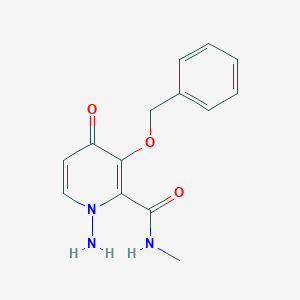
![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
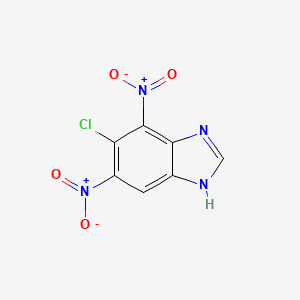
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B13994901.png)
